ThailandolideB

Description

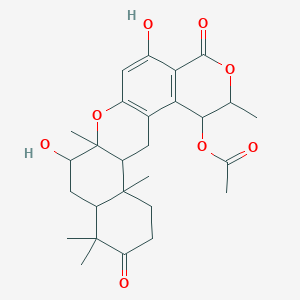

Thailandolide B is a naturally occurring compound isolated from the Penicillium species It is known for its unique chemical structure and potential biological activities

Properties

IUPAC Name |

(10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10-trien-5-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h10,12,17-18,20,23,29,31H,7-9,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVYOHUPTWNRJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=CC3=C2CC4C5(CCC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thailandolide B can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) to dissolve the compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of Thailandolide B involves the cultivation of Penicillium species under specific conditions to maximize yield. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of over 95% .

Chemical Reactions Analysis

Types of Reactions: Thailandolide B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

Thailandolide B has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model molecule for studying various chemical reactions and mechanisms.

Biology: Thailandolide B’s insecticidal properties make it a valuable tool for studying insect physiology and developing new pest control methods.

Medicine: Research is ongoing to explore the potential therapeutic applications of Thailandolide B, particularly in the treatment of diseases caused by insect-borne pathogens.

Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes .

Mechanism of Action

Thailandolide B can be compared with other similar compounds, such as chrodrimanin B, which is also an insecticidal compound. While both compounds share some structural similarities, Thailandolide B has unique features that distinguish it from its counterparts. For example, Thailandolide B’s specific stereochemistry and functional groups contribute to its distinct biological activity .

Comparison with Similar Compounds

- Chrodrimanin B

- Thalidomide

- Lenalidomide

- Pomalidomide

Biological Activity

Thailandolide B is a compound derived from the traditional medicinal plant Maclura cochinchinensis, commonly known as Kae-Lae. This plant has been recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of Thailandolide B, including relevant research findings, methodologies, and case studies.

Overview of Thailandolide B

Thailandolide B belongs to a class of natural products that exhibit significant biological activity. It is primarily extracted from the heartwood of Maclura cochinchinensis, which has been used in traditional medicine in Thailand. The compound's potential therapeutic effects are attributed to its ability to modulate various biochemical pathways.

1. Antioxidant Activity

Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer. Studies have shown that Thailandolide B exhibits substantial antioxidant activity.

- Methodology : The antioxidant capacity was evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

- Findings : Thailandolide B demonstrated a significant reduction in free radicals, indicating its potential as an effective antioxidant agent.

2. Anti-inflammatory Activity

Chronic inflammation is linked to numerous health conditions, including cancer and autoimmune diseases. Thailandolide B has been investigated for its anti-inflammatory properties.

- Methodology : The anti-inflammatory effects were assessed by measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures treated with Thailandolide B.

- Findings : The compound significantly reduced the expression of these cytokines, suggesting its potential use in managing inflammatory diseases.

3. Anticancer Activity

The anticancer properties of Thailandolide B are particularly noteworthy. Research has focused on its effects on various cancer cell lines.

- Methodology : Cytotoxicity was assessed using the MTT assay on leukemia cell lines (K562, EoL-1, and KG-1a).

- Findings : Thailandolide B exhibited a dose-dependent cytotoxic effect on these cancer cells, with IC50 values indicating potent activity against leukemia cells.

Data Summary

The following table summarizes key findings from studies evaluating the biological activity of Thailandolide B:

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH, ABTS assays | Significant reduction in free radicals |

| Anti-inflammatory | Cytokine assays | Decreased levels of TNF-α and IL-6 |

| Anticancer | MTT assay | Dose-dependent cytotoxicity against K562, EoL-1, KG-1a |

Case Studies

Several case studies have highlighted the effectiveness of Thailandolide B:

-

Study on Leukemia Cells :

- Researchers evaluated the impact of Thailandolide B on leukemia cell proliferation.

- Results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis.

-

Inflammation Model :

- In an animal model of inflammation, administration of Thailandolide B resulted in reduced swelling and pain.

- Histological analysis showed decreased infiltration of inflammatory cells in tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.